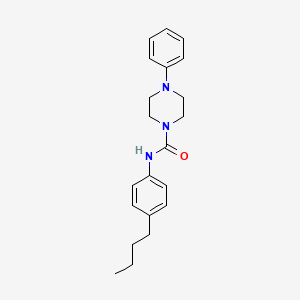![molecular formula C19H13Cl2NO2 B5404971 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as DCQ or NSC 51046, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising antitumor activity in various in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its antitumor activity, 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in laboratory experiments include its high purity and yield, as well as its potent antitumor activity. However, the limitations of using 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could focus on elucidating its mechanism of action and identifying potential biomarkers for predicting its efficacy in cancer treatment. In addition, the development of novel formulations and delivery systems for 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate could improve its solubility and bioavailability, leading to more effective anticancer therapies. Finally, the potential use of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other anticancer agents could be explored to enhance its therapeutic effects and overcome drug resistance.
Synthesis Methods
The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate involves the condensation of 2-chloroquinoline and 2,4-dichloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The synthesis of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been optimized to yield high purity and yield, making it suitable for further research and development.
Scientific Research Applications
2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated the antitumor activity of 2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate in xenograft models of breast and prostate cancer.
properties
IUPAC Name |
[2,4-dichloro-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-19-14(10-15(20)11-17(19)21)7-9-16-8-6-13-4-2-3-5-18(13)22-16/h2-11H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFNWAXORUMDGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
![rel-(4aS,8aR)-6-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5404907.png)
![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
